
Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl-: is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-bromo-4-chlorophenyl group and an imino group at the 2-position, along with a methyl group at the 1-position. Its unique structure imparts specific chemical properties and reactivity, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- typically involves the reaction of 2-bromo-4-chloroaniline with a suitable aldehyde or ketone to form the corresponding imine. This imine is then cyclized with a pyrrolidine derivative under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the synthesis of bioactive molecules that can be tested for their effects on different biological systems .
Medicine
In medicine, Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine, 2-(2-bromo-4-chlorophenyl)-, (2R)
- 2-(2-Bromo-4-chlorophenyl)pyrrolidine
Comparison
Compared to similar compounds, Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- exhibits unique properties due to the presence of the imino and methyl groups. These groups enhance its reactivity and biological activity, making it more versatile for various applications. The imino group, in particular, allows for the formation of Schiff bases, which are valuable intermediates in organic synthesis .
Conclusion
Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- is a compound of significant interest in multiple scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications, with potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in various domains.
Propriétés
| 27033-89-2 | |
Formule moléculaire |
C11H12BrClN2 |
Poids moléculaire |
287.58 g/mol |
Nom IUPAC |
N-(2-bromo-4-chlorophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H12BrClN2/c1-15-6-2-3-11(15)14-10-5-4-8(13)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
RGJWEVSWHQGPTE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=NC2=C(C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


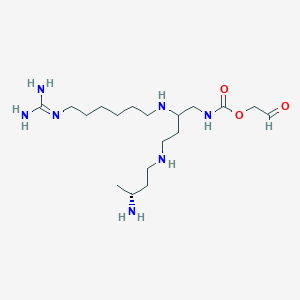
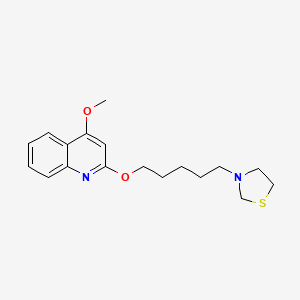
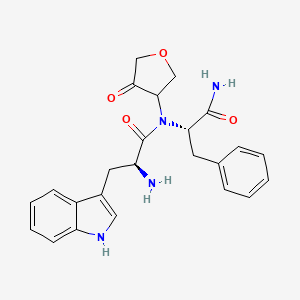
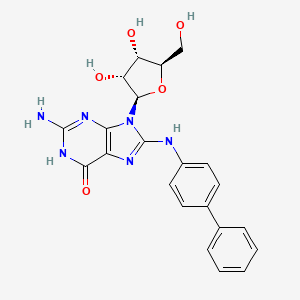
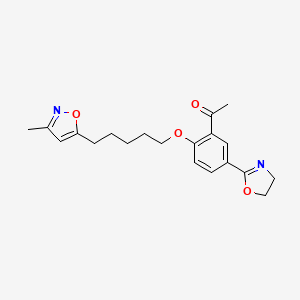

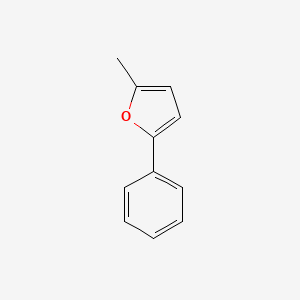

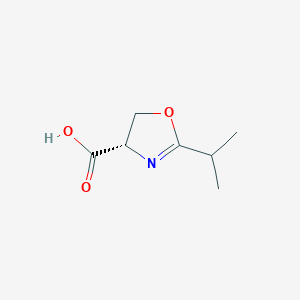

![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)

![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)

